5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+
Overview
Description
5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Uniqueness
5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+ is unique due to its specific structural features, such as the presence of the 4-chlorophenyl and carbohydrazide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O/c1-7-6-10(8-2-4-9(14)5-3-8)16-13-17-11(12(21)18-15)19-20(7)13/h2-6H,15H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZYQUSHONABSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121072 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443278-82-7 | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443278-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 5-(4-chlorophenyl)-7-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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